molecular formula C13H19N3O3 B1443682 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester CAS No. 1251000-44-8

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

Cat. No.: B1443682
CAS No.: 1251000-44-8
M. Wt: 265.31 g/mol
InChI Key: JILQEJQCJIJDDT-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Overview

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a]diazepine-7-carboxylic acid tert-butyl ester belongs to the imidazodiazepine class of heterocyclic compounds, which features a distinctive fused-ring architecture comprising an imidazole ring and a diazepine ring. The imidazodiazepine framework represents a type of organic compound characterized by a fused-ring structure where the imidazole ring is a five-membered ring consisting of two nitrogen atoms and three carbon atoms, while the diazepine ring is a seven-membered ring containing five carbon atoms and two nitrogen atoms.

The specific compound under examination is also known by the systematic name tert-butyl 3-formyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]diazepine-7-carboxylate and is assigned the Chemical Abstracts Service registry number 1251000-44-8. The molecular structure exhibits several key functional groups that contribute to its chemical properties and potential biological activity. The formyl group at position 3 provides an aldehyde functionality, while the tert-butyl ester group at position 7 introduces steric bulk and affects the compound's solubility characteristics.

The structural classification of this compound can be understood through comparison with related imidazobenzodiazepine derivatives. While simpler imidazobenzodiazepine structures like the compound with molecular formula C10H6N4 and molecular weight 182.18 grams per mole have been documented, the target compound represents a more complex saturated analog with additional functional group substitution.

Table 1: Molecular Properties of 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a]diazepine-7-carboxylic acid tert-butyl ester

Property Value
Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Chemical Abstracts Service Number 1251000-44-8
Storage Conditions 2-8°C, sealed, dry
Material Data Library Number MFCD18792286

The significance of heterocycles in drug design stems from their ability to modify physicochemical characteristics, biological impacts, pharmacokinetics, and toxicological profiles of drug candidates. The imidazole component of the compound contributes particularly important properties, as imidazole is a five-membered heterocyclic moiety with two double bonds, three carbon atoms, and two nitrogen atoms, also known as 1,3-diazole. The compound has amphoteric properties due to its imidazole ring, with one nitrogen atom functioning as a pyrrole-type nitrogen with acidic properties and another as a pyridinic-type nitrogen with basic properties.

Historical Context of Imidazodiazepine Research

The development of imidazodiazepine compounds has its roots in the broader history of benzodiazepine research and the pursuit of improved central nervous system-active ligands. The construction of imidazo[1,5-a]benzodiazepines has been considered a crucial step for the synthesis of gram quantities of imidazobenzodiazepine analogs for research purposes. Early synthetic approaches to these compounds were challenged by low yields, particularly in the annulation sequence that forms the characteristic fused ring system.

Historical synthetic methodologies for imidazodiazepines employed ethyl isocyanoacetate and iminophosphates or iminochlorides, but these procedures typically yielded only 15-30% of the desired products. The convergent nature of these synthetic steps, occurring at the end of lengthy synthetic routes, significantly affected the overall economy and efficiency of compound preparation. This challenge motivated extensive research into improved synthetic methodologies.

The evolution of synthetic approaches led to the development of one-pot annulation processes for constructing imidazobenzodiazepines. These improved procedures permitted the condensation of less stable iminophosphates with ethyl isocyanoacetate under basic conditions without requiring isolation of unstable intermediates or pre-formation of carbanion species. Research groups reported various modifications using different bases such as sodium hydride, lithium diisopropylamide, and potassium tert-butoxide in solvents including dimethylformamide and tetrahydrofuran.

A significant advancement in the field came with the development of improved annulation reactions that achieved yields of 70-89% for various imidazobenzodiazepine analogs. These improvements were particularly important for compounds requiring gram-scale synthesis for biological evaluation. The synthetic methodology proved applicable to both 5-phenyl-benzodiazepines and N-methyl-6-oxo-benzodiazepines, demonstrating broad substrate scope.

The pharmaceutical relevance of imidazodiazepines became evident through the development of clinically significant compounds such as midazolam, which represents a short-acting water-soluble benzodiazepine belonging to the imidazobenzodiazepine class. Midazolam demonstrated unique properties including rapid onset of effects and short duration of action, distinguishing it from other members of the benzodiazepine family.

Significance in Heterocyclic Chemistry

The significance of 3-formyl-5,6,8,9-tetrahydro-imidazo[1,2-a]diazepine-7-carboxylic acid tert-butyl ester within heterocyclic chemistry extends beyond its immediate structural characteristics to encompass broader principles of heterocyclic compound design and synthesis. Heterocyclic compounds play a fundamental role in sustaining life, as evidenced by their abundance in natural systems and their presence in crucial biological molecules such as purine and pyrimidine bases that comprise genetic material.

The imidazole ring system present in this compound contributes several important chemical properties that enhance its significance in heterocyclic chemistry. The ring system contains six delocalized electrons distributed among five atoms, with electron density concentrated primarily on the nitrogen atoms. This electronic configuration classifies imidazole as a π-excessive heterocycle, despite the delocalized nature of the ring electrons. The electron excess at positions 4 and 5 makes these sites susceptible to electrophilic substitution reactions, while position 2, with lower electron density, is prone to nucleophilic substitution.

The amphoteric nature of the imidazole ring system provides exceptional versatility in chemical interactions. The compound can function both as a base through the iminic nitrogen atom and as an acid by donating a proton from the secondary amino group. This dual functionality enables the formation of hydrogen bonds with both electron pair donation and acceptance capabilities, expanding the range of possible intermolecular interactions.

Table 2: Chemical Properties of Imidazole Ring System in Heterocyclic Context

Property Description Significance
Electron Distribution Six π-electrons among five atoms Enables electrophilic substitution
Amphoteric Nature Both acidic and basic properties Versatile hydrogen bonding
Tautomerism Two equivalent forms Dynamic hydrogen positioning
Metal Coordination Strong complexing ability Enhanced binding interactions
Water Solubility Hydrogen bonding capability Improved bioavailability

The diazepine component of the compound adds another layer of structural complexity and chemical significance. Seven-membered rings containing nitrogen atoms present unique conformational challenges and opportunities compared to their six-membered analogs. The flexibility of the seven-membered ring allows for multiple conformational states, which can be crucial for biological activity and receptor binding selectivity.

Recent research has demonstrated that imidazodiazepines exhibit potent activity at gamma-aminobutyric acid type A receptors with benzodiazepine binding sites. The biological activity of these compounds varies significantly depending on specific substitutions made to the fused-ring structure, allowing for the development of compounds with diverse therapeutic properties. Subtle changes in substituent patterns can dramatically affect subtype selectivity, highlighting the importance of precise structural control in heterocyclic drug design.

The synthetic accessibility of imidazodiazepines has been enhanced through the development of improved annulation procedures that avoid the formation of undesired isomers. These synthetic advances have enabled the preparation of optically active compounds without loss of optical purity, which is crucial for biological evaluation since different stereoisomers often exhibit vastly different receptor binding profiles.

The role of five-membered heterocycles, particularly imidazole, in the molecular structure of bioactive compounds has been extensively documented. The physicochemical properties imparted by five-membered heterocycles are associated with biological activity, spectrum of activity, potency, and pharmacokinetic profiles. The hydrogen bond acceptor and donor capabilities of the imidazole ring system contribute significantly to molecular recognition events and binding affinity in biological systems.

Properties

IUPAC Name

tert-butyl 3-formyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-11-14-8-10(9-17)16(11)7-6-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILQEJQCJIJDDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Cyclization and Functional Group Transformation

A common approach involves:

  • Starting from a suitable benzodiazepine or related precursor.
  • Employing nucleophilic substitution and cyclization reactions to form the imidazo-diazepine fused ring system.
  • Selective formylation at the 3-position using mild oxidizing agents or formyl donors.
  • Protection of the carboxylic acid as the tert-butyl ester via esterification with tert-butanol derivatives or tert-butyl protecting reagents.

Oxidation of Hydroxymethyl Precursors

Analogous to the synthesis of tert-butyl 3-formylazetidine-1-carboxylate, oxidation of hydroxymethyl intermediates using hypervalent iodine reagents such as 1-hydroxy-3H-benz[d]iodoxole-1,3-dione (IBX) in ethyl acetate under reflux conditions can efficiently introduce the aldehyde function with high yield (up to 99%) and purity.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield/Purity
1 tert-butyl 3-(hydroxymethyl)imidazo[1,2-a]diazepine-7-carboxylate, IBX, ethyl acetate, reflux overnight Oxidation of hydroxymethyl group to formyl group 99%, yellow oil product
2 Acidification with glacial acetic acid, extraction with methylene chloride, washing with sodium bicarbonate solution Purification and isolation of intermediate Crystallization from methylene chloride/ether/hexane yields pure product
3 Esterification with tert-butanol derivatives or tert-butyl protecting agents under controlled temperature and pH Formation of tert-butyl ester protecting group Optimized for maximal yield and purity

Reaction Conditions Optimization

  • Solvent: Ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) are preferred for oxidation and esterification steps due to their moderate polarity and ability to dissolve both organic substrates and reagents.
  • Temperature: Reflux conditions (~78°C for ethyl acetate) are used for oxidation; esterification reactions are typically conducted at 45–50°C for 15 hours to ensure completion without degradation.
  • pH Control: Acidification with glacial acetic acid followed by washing with saturated sodium bicarbonate solution helps neutralize residual acids and remove impurities.
  • Atmosphere: Inert atmosphere (argon) is employed during sensitive steps to prevent oxidation or hydrolysis side reactions.

Analytical Data Supporting Preparation

Parameter Value Method Notes
Melting Point 195–196 °C Differential Scanning Calorimetry (DSC) Indicates purity and crystallinity
Elemental Analysis (C, H, N) C: ~62.59%, H: ~3.94%, N: ~10.95% Combustion analysis Consistent with expected molecular formula
NMR (1H) Aldehyde proton at δ ~9.85 ppm (d, J=2.0 Hz) 400 MHz NMR in CDCl3 Confirms formyl group presence
HPLC >99% purity High-performance liquid chromatography Used to monitor reaction completion and product purity

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents Conditions Yield Remarks
1 Oxidation of hydroxymethyl to formyl IBX, ethyl acetate Reflux overnight 99% High selectivity, mild conditions
2 Acidification and extraction Glacial acetic acid, NaHCO3 wash Room temperature - Purification step
3 Esterification to tert-butyl ester tert-Butanol derivatives, T3P®, pyridine 45–50°C, 15 h High Controlled to avoid hydrolysis

Research Findings and Considerations

  • The use of IBX as an oxidant is advantageous due to its mildness and selectivity, minimizing overoxidation or ring degradation.
  • Esterification using T3P® (propylphosphonic anhydride) in the presence of pyridine in 2-MeTHF provides efficient coupling to form the tert-butyl ester with minimal side products.
  • Careful control of reaction atmosphere and temperature is critical to preserve the sensitive imidazo-diazepine ring system and functional groups.
  • The presence of the tert-butyl ester enhances compound stability and lipophilicity, facilitating purification and potential biological applications.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can lead to various products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific reagents and conditions employed.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester" are not available within the provided search results, its role as a building block in synthesizing complex molecules is noted. Here's what can be gathered from the search results:

Basic Information

  • Chemical Name: this compound
  • CAS Number: 1251000-44-8
  • Molecular Formula: C13H19N3O3
  • Molecular Weight: 265.3083
  • Minimum Purity: 0.95

Potential Applications

  • Building Block in Synthesis: This compound serves as a building block for synthesizing more complex molecules in chemistry.
  • Research Purposes: Available for research use only, not intended for human or animal use .

Vendor Information

The compound can be purchased from multiple vendors .

  • Kemix Pty Ltd:
    • Sizes: 100mg, 250mg, 1g
    • Lead Time: 50 Days
  • A2B Chem:
    • Catalog Number: AI16239
    • Pack sizes: 25mg, 100mg, 250mg
  • Ambeed.com:
    • CAS No.: 1211593-03-1 is similar, tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Related Compounds

  • 5,6,8,9-Tetrahydro-Imidazo[1,2-A][1,4]Diazepine-3,7-Dicarboxylic Acid 7-Tert-Butyl Ester (CAS Number: 1251003-47-0)
  • tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS No. 1211593-03-1)
  • 6-phenyl-3,4,5,6-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium
  • A series of 75 imidazo[1, 2-α]pyrimidine derivatives

Mechanism of Action

The mechanism by which 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Storage Conditions CAS No. Key Features
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester (Target) Formyl (C=O) at position 3 Inferred C₁₃H₁₉N₃O₃ ~265.3* Likely 2–8°C, dry, sealed* Not provided Reactive formyl group enables nucleophilic additions and condensations.
tert-Butyl 6-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate Hydroxymethyl (CH₂OH) at position 6 C₁₃H₂₁N₃O₃ 267.32 2–8°C, sealed, dry 1251017-49-8 Hydroxymethyl group offers alcohol functionality for ether/ester synthesis.
tert-Butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate No additional substituents C₁₂H₁₉N₃O₂ 237.3 2–8°C, sealed, dry 1330764-98-1 Unsubstituted core; minimal steric hindrance for coupling reactions.
6-Hydroxymethyl-6,7-dihydro-5h,9h-imidazo[1,5-a][1,4]diazepine-8-carboxylic acid tert-butyl ester Hydroxymethyl (CH₂OH) at position 6 C₁₃H₂₁N₃O₃ 267.33 Not specified 1250999-49-5 [1,5-a] ring fusion may alter electronic properties compared to [1,2-a].

*Note: Data for the target compound are inferred based on structural analogs.

Key Observations:

Reactivity : The formyl group in the target compound distinguishes it from hydroxymethyl-substituted analogs (e.g., and ). The aldehyde functionality is more electrophilic, enabling reactions like Schiff base formation or cross-couplings, whereas hydroxymethyl groups require activation (e.g., oxidation to aldehydes or conversion to leaving groups) .

Stability : Aldehydes are prone to oxidation and may require stricter storage conditions (e.g., inert atmosphere) compared to hydroxymethyl derivatives, which are stabilized by hydrogen bonding .

Synthetic Utility : The unsubstituted analog () serves as a simpler scaffold for introducing diverse substituents, while the target compound is pre-functionalized for downstream modifications.

Spectroscopic and Analytical Data

Although direct data for the target compound are unavailable, insights can be drawn from related compounds:

  • 1H NMR : A formyl proton would resonate near 9–10 ppm, distinct from hydroxymethyl protons (~3–4 ppm) or unsubstituted aromatic protons .
  • IR Spectroscopy : The formyl group’s carbonyl stretch (~1700 cm⁻¹) would overlap with the tert-butyl ester’s carbonyl (~1720 cm⁻¹), necessitating high-resolution techniques for differentiation .
  • Mass Spectrometry : The target’s molecular ion (M⁺) would be ~265 m/z, consistent with its inferred formula, while analogs like and exhibit M⁺ at 267 m/z due to hydroxymethyl substitution .

Biological Activity

3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester is a complex organic compound characterized by its unique bicyclic structure comprising an imidazole and a diazepine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

  • Molecular Formula : C13H19N3O3
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1251000-44-8

The compound's structure includes a formyl group and a tert-butyl ester moiety, which contribute to its reactivity and solubility properties. The presence of nitrogen atoms in the bicyclic structure may also influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of substituted amines with diketones or ketoacids under controlled conditions. The synthetic routes can be optimized for yield and purity using modern techniques such as continuous flow chemistry.

Biological Activity

While specific biological activity data for this compound is limited, related compounds within the imidazo[1,2-a][1,4]diazepine class have demonstrated various pharmacological effects. Notable activities include:

  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various bacterial strains.
  • CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system (CNS), including anxiolytic and sedative properties.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound.

Case Studies and Research Findings

Research has indicated that compounds with imidazo[1,2-a][1,4]diazepine structures may interact with various biological targets. For instance:

  • Antidepressant Activity : A study explored the antidepressant-like effects of imidazo[1,2-a][1,4]diazepines in animal models. The results suggested that these compounds could modulate neurotransmitter systems involved in mood regulation.
  • Inhibition Studies : Another investigation focused on the inhibitory effects of related compounds on certain enzymes linked to cancer progression. These findings highlighted the potential of imidazo[1,2-a][1,4]diazepines as anticancer agents.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds, a comparative analysis can be useful:

Compound NameStructure TypeNotable ActivityReference
Compound AImidazo[1,2-a][1,4]diazepineAntimicrobial
Compound BBenzodiazepineCNS depressant
Compound CImidazoleAnticancer

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester?

  • Answer : The compound’s synthesis typically involves multi-step reactions, such as cyclocondensation of imidazo[1,2-a]pyridine precursors with diazepine derivatives. For example, one-pot two-step reactions (e.g., combining formylation and tert-butyl ester protection) can optimize yield and purity. Key steps include controlling reaction temperature (e.g., 0–5°C for formylation) and using anhydrous conditions to prevent hydrolysis of the tert-butyl ester group . Confirm intermediates via thin-layer chromatography (TLC) and characterize final products using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to validate structural integrity .

Q. How should researchers validate the purity and structural identity of this compound?

  • Answer : Employ orthogonal analytical techniques:

  • ¹H/¹³C NMR : Verify chemical shifts for formyl (δ ~8.5–10 ppm) and tert-butyl ester (δ ~1.2–1.5 ppm) groups .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁N₃O₃: 280.16) with <2 ppm mass error .
  • HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities from incomplete formylation or ester hydrolysis .

Q. What safety protocols are critical when handling this compound?

  • Answer : Use PPE (gloves, lab coat, face shield) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. Store at 2–8°C under inert gas (N₂/Ar) to prevent degradation of the formyl group. In case of exposure, rinse affected areas with water and consult a physician immediately .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives based on this scaffold?

  • Answer : Use density functional theory (DFT) to predict reactivity of the formyl group for nucleophilic additions. Molecular docking (e.g., AutoDock Vina) can identify potential binding interactions with biological targets (e.g., kinases or GPCRs). Pair this with molecular dynamics simulations (GROMACS) to assess stability of derived complexes .

Q. What strategies resolve contradictions in spectral data for intermediates during synthesis?

  • Answer : For ambiguous NMR signals (e.g., overlapping peaks in diazepine ring protons):

  • Use 2D NMR (COSY, HSQC) to assign protons/carbons.
  • Compare experimental IR spectra (e.g., C=O stretch at ~1700 cm⁻¹) with computational predictions (Gaussian 16) .
  • Cross-validate with alternative synthetic routes (e.g., replacing tert-butyl with benzyl esters) to isolate confounding factors .

Q. How does the tert-butyl ester group influence the compound’s stability under varying pH conditions?

  • Answer : The tert-butyl ester is labile under acidic conditions (pH <3) but stable in neutral/basic environments. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. Replace with more stable groups (e.g., methyl esters) if prolonged shelf life is required for biological assays .

Q. What experimental frameworks link this compound to broader heterocyclic chemistry research?

  • Answer : Position the compound within the imidazo[1,2-a]diazepine family, emphasizing its utility as a precursor for:

  • Anticancer agents : Modify the formyl group to introduce Michael acceptors (e.g., α,β-unsaturated ketones) for covalent inhibition .
  • CNS drugs : Assess blood-brain barrier permeability via PAMPA assays, leveraging the diazepine ring’s structural similarity to benzodiazepines .

Methodological Guidance

Q. How to design a kinetic study for formylation reactions involving this compound?

  • Answer : Monitor reaction progress using in-situ FTIR to track formyl group formation (C=O peak intensity). Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from rate constants measured at 25°C, 40°C, and 60°C. Compare with computational transition-state models (ORCA) to validate mechanistic hypotheses .

Q. What statistical approaches are recommended for analyzing biological assay data of derivatives?

  • Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity. For dose-response studies, ensure n ≥ 3 replicates and report 95% confidence intervals .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Reactant of Route 2
3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester

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